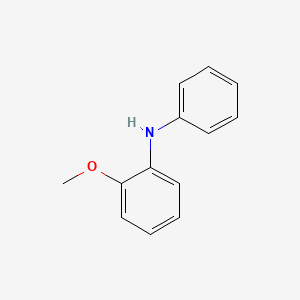

2-methoxy-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENVDHCIJJBBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448039 | |

| Record name | 2-methoxyphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-92-7 | |

| Record name | 2-methoxyphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-N-phenylaniline: Synthesis, Characterization, and Applications

A Note on Isomeric Specificity: Initial database inquiries for "2-methoxy-N-phenylaniline" did not yield a distinct, well-characterized chemical entity with a registered CAS number. This suggests that the 2-methoxy isomer is either a rare, less studied compound or that the nomenclature may be ambiguous in some contexts. In contrast, the isomeric form, 4-methoxy-N-phenylaniline, is a well-documented and commercially available compound with significant applications in chemical synthesis and materials science. This guide will, therefore, focus on the synthesis, properties, and applications of 4-methoxy-N-phenylaniline (CAS No. 1208-86-2) , a compound of considerable interest to researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

4-Methoxy-N-phenylaniline, also known as p-anilinophenol methyl ether or N-phenyl-p-anisidine, is an aromatic amine derivative. Its structure features a phenyl group and a p-methoxyphenyl group bonded to a central nitrogen atom. This seemingly simple molecule is a versatile building block in organic synthesis, primarily due to the electronic properties conferred by the electron-donating methoxy group and the amine linkage.

Chemical and Physical Properties

A summary of the key quantitative data for 4-methoxy-N-phenylaniline is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1208-86-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Melting Point | 379-380 K (106-107 °C) | [3] |

| Storage Temperature | 2-8°C, Refrigerator | [1] |

Synthesis of 4-Methoxy-N-phenylaniline

The synthesis of 4-methoxy-N-phenylaniline is most commonly achieved through a condensation reaction. A well-established method involves the reaction of 4-methoxyaniline (p-anisidine) with bromobenzene. This reaction is typically catalyzed by a copper salt, a classic approach for the formation of C-N bonds in arylamines.

Synthetic Pathway: Copper-Catalyzed N-Arylation

The reaction proceeds via a copper-catalyzed N-arylation, a variation of the Ullmann condensation. The general scheme is as follows:

Figure 1: General workflow for the synthesis of 4-Methoxy-N-phenylaniline.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-methoxy-N-phenylaniline.[3]

Materials:

-

4-Methoxyaniline (p-anisidine)

-

Bromobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper (I) Iodide (CuI)

-

Absolute Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline, bromobenzene, and anhydrous potassium carbonate in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of copper (I) iodide to the reaction mixture.

-

Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove insoluble inorganic salts.

-

Purification: The crude product can be purified by crystallization from a suitable solvent, such as absolute ethanol, to yield colorless crystals of 4-methoxy-N-phenylaniline.[3] A reported yield for this synthesis is approximately 75%.[3]

Spectroscopic Characterization

The identity and purity of synthesized 4-methoxy-N-phenylaniline can be confirmed using various spectroscopic techniques.

| Spectroscopic Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings and a singlet for the methoxy group protons. The integration of these signals will correspond to the number of protons in each environment. The ¹³C NMR will show distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 199.099714 g/mol . |

| Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, C-N bond, C-O bond of the ether, and the aromatic C-H and C=C bonds. |

Applications in Research and Development

Diphenylamine derivatives, including 4-methoxy-N-phenylaniline, are important intermediates in various fields of chemical research and industry.[3]

Precursors for Advanced Materials

4-Methoxy-N-phenylaniline serves as a foundational building block for the synthesis of more complex triarylamine-based molecules. These larger structures are extensively investigated for their hole-transporting properties, which are critical for the development of:

-

Organic Light-Emitting Diodes (OLEDs): Efficient hole transport is essential for the performance of OLEDs used in displays and lighting.

-

Perovskite Solar Cells: Triarylamine-based materials are often used as hole-transport layers in these next-generation photovoltaic devices.

The electron-donating nature of the methoxy group in 4-methoxy-N-phenylaniline enhances the electron density of the aromatic system, which can be beneficial for these applications.

Synthesis of Dyes and Pigments

The chemical structure of 4-methoxy-N-phenylaniline makes it a suitable precursor for the synthesis of various dyes and pigments. The aromatic amine core can be readily functionalized to create extended conjugated systems that absorb light in the visible region.

Pharmaceutical and Agrochemical Research

While direct applications in pharmaceuticals are less common for the parent compound, the diphenylamine scaffold is present in numerous biologically active molecules.[4] Therefore, 4-methoxy-N-phenylaniline can be used as a starting material or a fragment in the synthesis of novel compounds for drug discovery and agrochemical development.[4]

Antioxidants

Diphenylamines are known to have antioxidant properties and have been used as antioxidants in lubricants.[3] The methoxy substituent can influence these properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-methoxy-N-phenylaniline.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep in a refrigerator at 2-8°C for long-term storage.[1]

First Aid Measures:

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

4-Methoxy-N-phenylaniline is a valuable and versatile chemical intermediate with a well-established synthetic route and a range of applications, particularly in the fields of materials science and organic synthesis. Its utility as a building block for hole-transporting materials in electronic devices underscores its importance in modern chemical research. While the isomeric this compound is not as well-documented, the comprehensive understanding of the 4-methoxy isomer provides a strong foundation for researchers working with substituted diphenylamines. Adherence to proper safety protocols is essential when working with this compound to ensure a safe and productive research environment.

References

-

ChemSynthesis. (2025, May 20). 4-methoxy-N-phenylaniline. Retrieved from [Link]

- BLD Pharmatech. Safety Data Sheet: 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline.

-

Pharmaffiliates. 4-Methoxy-N-phenylaniline. Retrieved from [Link]

- Carl ROTH.

- Santa Cruz Biotechnology, Inc. (2019, August 9).

- PubChem. 4-Methoxy-N-phenyl-N-(p-tolyl)aniline.

- Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o152.

- PubChem. 4-methoxy-N-methyl-N-phenylaniline.

- ACS Publications. (2026, February 3). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides.

- SpectraBase. PARA-METHOXY-N-PHENYLANILINE.

- Fisher Scientific.

- MilliporeSigma. (2021, April 12).

- ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- Echemi. (2024, February 5).

- NIST. Benzenamine, 4-methoxy-. NIST Chemistry WebBook.

- Google Patents.

- Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.

Sources

potential applications of 2-methoxy-N-phenylaniline in materials science

Title: Unlocking the Ortho-Effect: 2-Methoxy-N-phenylaniline as a Functional Scaffold in Optoelectronics and Catalysis

Executive Summary

This compound (CAS: 1208-86-2), also known as N-phenyl-o-anisidine, is a specialized diarylamine intermediate that serves as a critical building block in materials science. Unlike its ubiquitous para-isomer (used in Spiro-OMeTAD), the ortho-methoxy substitution introduces a unique "Ortho-Effect" —a combination of steric torsion and electronic donation that prevents deleterious π-π aggregation in amorphous films.

This technical guide details the application of this compound in three high-value domains:

-

Next-Generation Hole Transport Materials (HTMs): Enhancing solubility and passivating surface defects in Perovskite Solar Cells (PSCs).

-

Carbazole Synthesis: A direct precursor to 1-substituted carbazoles via oxidative cyclization.

-

Ligand Engineering: Creating sterically demanding ligands for transition metal catalysis.

Chemical Profile & Physicochemical Properties

| Property | Specification | Technical Significance |

| IUPAC Name | This compound | Core scaffold identification |

| Molecular Formula | C₁₃H₁₃NO | Precursor for C-N and C-C coupling |

| Molecular Weight | 199.25 g/mol | Low MW allows facile purification via sublimation/distillation |

| Structure Type | Electron-Rich Secondary Amine | High HOMO level; susceptible to oxidative coupling |

| Key Functional Group | Ortho-Methoxy (-OCH₃) | Induces steric twist; Lewis basic site for metal coordination (e.g., Pb²⁺) |

| Solubility | High (DCM, Toluene, THF) | Excellent processability for solution-processed devices |

Application Module 1: Hole Transport Materials (HTMs)

In organic electronics, particularly Perovskite Solar Cells (PSCs) and OLEDs, the transport of positive charges (holes) requires materials that form stable, amorphous films.

The "Ortho-Twist" Mechanism

Standard HTMs often suffer from excessive crystallinity, leading to grain boundaries that trap charges. The ortho-methoxy group in this compound forces the phenyl rings to twist out of coplanarity due to steric repulsion with the amine hydrogen and the adjacent phenyl ring.

-

Result: Increased solubility and formation of isotropic, amorphous films with high glass transition temperatures (

). -

Defect Passivation: The oxygen atom in the methoxy group acts as a Lewis base, coordinating with under-coordinated Lead (Pb²⁺) ions on the perovskite surface, suppressing non-radiative recombination.

Synthesis of Triphenylamine HTM Derivatives

The molecule serves as the secondary amine "arm" in the synthesis of star-shaped HTMs.

Reaction Class: Buchwald-Hartwig Cross-Coupling Protocol:

-

Core: Tris(4-bromophenyl)amine or similar halide core.

-

Arm: this compound.

-

Catalyst: Pd₂(dba)₃ / P(t-Bu)₃.

-

Outcome: A propeller-shaped molecule where the ortho-methoxy groups prevent intermolecular aggregation.

Application Module 2: Carbazole Synthesis via Oxidative Cyclization

Carbazoles are the "aristocrats" of organic electronics, used as host materials for phosphorescent OLEDs. This compound provides a direct route to 1-methoxycarbazole , a difficult-to-access substitution pattern via standard Fischer indole synthesis.

Mechanism: Pd-Catalyzed Intramolecular C-H Activation

The oxidative cyclization forms a C-C bond between the two phenyl rings.

-

Substrate: this compound.

-

Catalyst: Pd(OAc)₂ (5-10 mol%).

-

Oxidant: Cu(OAc)₂ or Ag₂CO₃ (stoichiometric) or Air (with specific ligands).

-

Solvent: Acetic Acid or Pivalic Acid (110°C).

-

Product: 1-Methoxy-9H-carbazole.[1]

Why this matters: The 1-position in carbazole is sterically shielded. Functionalizing this position allows for the creation of "molecular hosts" with high triplet energies (

Experimental Protocols

Protocol A: Synthesis of this compound (The Building Block)

Use this protocol if the starting material is not commercially available.

Reagents:

-

2-Bromoanisole (1.0 eq)

-

Aniline (1.2 eq)

-

Pd₂(dba)₃ (1 mol%)

-

BINAP (2 mol%)

-

NaOtBu (1.4 eq)

-

Toluene (0.2 M concentration)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.

-

Charging: Add Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon for 5 mins.

-

Solvent/Reactants: Add anhydrous Toluene, 2-Bromoanisole, and Aniline via syringe.

-

Heating: Heat to 100°C for 12 hours. The solution will turn dark orange/brown.

-

Workup: Cool to RT, filter through a pad of Celite (elute with EtOAc).

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc 95:5).

-

Yield: Expect 85-92% of a viscous yellow oil or low-melting solid.

Protocol B: Oxidative Cyclization to 1-Methoxycarbazole

Reagents:

-

This compound (1.0 eq)

-

Pd(OAc)₂ (5 mol%)

-

Cu(OAc)₂ (2.0 eq)

-

Acetic Acid (Glacial)

Step-by-Step:

-

Dissolve the amine in Glacial Acetic Acid in a pressure tube.

-

Add Pd(OAc)₂ and Cu(OAc)₂.

-

Seal and heat to 120°C for 16-24 hours.

-

Color Change: Reaction mixture turns from dark brown to black (precipitation of Pd black).

-

Workup: Pour into ice water, neutralize with NaHCO₃, extract with DCM.

-

Purification: Column chromatography (Hexane:DCM).

-

Validation: ¹H NMR will show the disappearance of one ortho-proton signal and the appearance of the characteristic carbazole N-H signal (broad singlet > 8.0 ppm).

Visualization of Workflows

Figure 1: Synthesis & Application Logic Flow

Caption: Divergent synthesis pathways transforming the core scaffold into either flexible HTMs or rigid OLED hosts.

Figure 2: Perovskite Interface Passivation Mechanism

Caption: Mechanism of defect passivation where the methoxy oxygen coordinates to surface lead defects.

References

-

Buchwald-Hartwig Amination Fundamentals

- Title: Palladium-Catalyzed Aromatic Amination with in situ Gener

- Source: Guram, A. S., & Buchwald, S. L. (1994). Journal of the American Chemical Society.

-

URL:[Link]

-

Oxidative Cyclization to Carbazoles

- Title: Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Activ

- Source: Tsang, W. C. P., et al. (2008). Journal of Organic Chemistry.

-

URL:[Link]

-

Hole Transport Materials in Perovskites

- Title: Defect Passivation in Perovskite Solar Cells using Dopant-Free Hole Transport M

- Source: Xu, J., et al. (2020).

-

URL:[Link]

-

Steric Tuning in HTMs

- Title: Impact of Methoxy Substituents on the Performance of Triphenylamine-Based Hole Transport M

- Source: Jeon, N. J., et al. (2014). Journal of the American Chemical Society.

-

URL:[Link]

Sources

role of 2-methoxy-N-phenylaniline as a chemical intermediate

An In-depth Technical Guide to 2-Methoxy-N-phenylaniline: A Core Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. We will explore its synthesis, elucidate its chemical reactivity, and detail its role as a precursor to high-value molecules. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of the Diphenylamine Scaffold

Diphenylamines are a critical class of aromatic amines extensively utilized in organic and organometallic synthesis.[1] Their derivatives exhibit a wide range of biological activities and serve as essential components in antioxidants for lubricants and as foundational units for molecules with unique electro-optical properties.[1] Within this family, this compound (also known as N-phenyl-o-anisidine) distinguishes itself through the strategic placement of a methoxy group. This substitution not only influences the molecule's steric and electronic properties but also provides a reactive handle for further functionalization, making it a highly valuable building block.

The primary utility of this compound lies in its role as an intermediate. It serves as a sophisticated scaffold, enabling the construction of more complex molecular architectures. Its applications are particularly notable in the synthesis of heterocyclic systems and pharmacologically active agents.

Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. The following table summarizes the key characteristics of this compound and its related isomers.

| Property | This compound | 4-Methoxy-N-phenylaniline |

| Molecular Formula | C₁₃H₁₃NO | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol | 199.24 g/mol [1] |

| CAS Number | 10541-78-3 (for N-methyl deriv.) | 1208-86-2 |

| Appearance | Varies; often a solid at RT | Colorless block-like crystals[1] |

| Melting Point | 30-34 °C (for N-methyl deriv.) | Not specified |

| Boiling Point | ~201 °C (for N-methyl deriv.)[2] | Not specified |

| InChIKey | KNZWULOUXYKBLH-UHFFFAOYSA-N | OBHGSIGHEBGGFS-UHFFFAOYSA-N[3] |

Note: Data for the exact this compound can be sparse; properties of closely related derivatives are provided for context.

Synthesis of this compound: A Tale of Two Couplings

The formation of the core C-N bond in this compound is a classic challenge in organic synthesis. Modern catalysis has provided highly efficient solutions, primarily through palladium- and copper-mediated cross-coupling reactions. The choice between these methods often depends on factors like cost, substrate scope, and desired reaction conditions.

The Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[4][5] Its development provided a highly versatile and functional-group-tolerant method for C-N bond formation.[4]

Causality Behind the Method: The reaction's success hinges on the use of a palladium catalyst, typically in its Pd(0) oxidation state, and a bulky, electron-rich phosphine ligand. The ligand is not a passive spectator; it is crucial for stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst decomposition.

Workflow: Buchwald-Hartwig Synthesis of this compound

Caption: General workflow for synthesizing this compound via Buchwald-Hartwig amination.

The Classic Route: Ullmann Condensation

The Ullmann condensation is a more traditional method that employs a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol.[6] While often requiring higher temperatures (up to 200 °C) than its palladium-catalyzed counterpart, it remains a viable and cost-effective option, especially in industrial settings.[6]

Causality Behind the Method: The reaction typically involves a copper(I) species which undergoes oxidative addition with the aryl halide.[6] A strong base is required to deprotonate the amine, forming an amide that coordinates to the copper center. Reductive elimination from this complex yields the desired diphenylamine and regenerates the copper(I) catalyst. The high reaction temperatures are necessary to overcome the activation energy for these steps.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example and must be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize this compound from 2-bromoanisole and aniline.

Materials:

-

2-bromoanisole (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 2-bromoanisole and aniline via syringe.

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

The Core Role: A Precursor to High-Value Compounds

The true value of this compound is realized in its subsequent transformations. The diphenylamine core, activated by the methoxy group, is a launchpad for synthesizing a variety of complex molecules.

Synthesis of Acridine Derivatives

Diphenylamines are well-established precursors to acridines, a class of nitrogen-containing heterocyclic compounds.[1] The presence of a methoxy group can enhance the stability and modulate the photophysical properties of the resulting acridinium compounds, which are used as chemiluminescent tracers in immunoassays.[1]

Reaction Pathway: From Intermediate to Acridine Scaffold

Caption: Simplified pathway for converting the intermediate to a valuable acridine core.

Building Block in Pharmaceutical Synthesis

While direct examples linking this compound to specific marketed drugs are proprietary, the closely related methoxyaniline scaffold is fundamental in drug synthesis. For example, 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[7] This highlights the importance of the methoxy-aniline motif as a building block for complex active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound makes it a candidate for synthesizing novel analogues of existing drugs or entirely new chemical entities, particularly those targeting enzymes or receptors where specific steric and electronic interactions are required. It is a valuable building block for creating libraries of compounds for drug discovery screening.[8]

Safety and Handling

As with any chemical intermediate, proper handling of this compound is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related compounds like 2-methoxy-N-methylaniline provides essential guidance.

Hazard Identification (based on analogues):

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).

Personal Protective Equipment (PPE):

-

Respiratory: Use a NIOSH-approved respirator (e.g., N95 dust mask) when handling the solid.

-

Hand: Wear appropriate chemical-resistant gloves.

-

Eye: Use safety glasses with side-shields or goggles.

-

Skin: Wear a lab coat and ensure skin is not exposed.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination, provides access to a versatile scaffold. The interplay between the secondary amine and the ortho-methoxy group imparts a unique reactivity profile that is expertly exploited in the synthesis of high-value acridines and as a foundational building block in the discovery of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or institution aiming to leverage its potential in creating the next generation of materials and medicines.

References

- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (URL: [Link])

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P

-

2-methoxy-4-methyl-n-phenylaniline (C14H15NO) - PubChemLite. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

2-Methoxy-N-Methyaniline - ChemBK. (URL: [Link])

-

2-methoxy-N-methyl-N-phenylaniline - weifang yangxu group co.,ltd - LookChem. (URL: [Link])

-

2-Methoxy-4-nitroaniline - Wikipedia. (URL: [Link])

-

Mescaline - Wikipedia. (URL: [Link])

-

Sci-Hub. (URL: [Link])

-

4-Methoxy-N-phenylaniline - PMC - NIH. (URL: [Link])

-

Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides - ACS Publications. (URL: [Link])

-

2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem - NIH. (URL: [Link])

-

PARA-METHOXY-N-PHENYLANILINE - SpectraBase. (URL: [Link])

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (URL: [Link])

-

4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem. (URL: [Link])

-

Safety Data Sheet: 2-Methoxyphenol - Carl ROTH. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

(IUCr) 4-Methoxy-N-phenylaniline. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (URL: [Link])

Sources

- 1. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 8. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk [whsysbio.net]

Fundamental Reactivity of the Amine Group in 2-Methoxy-N-Phenylaniline: A Mechanistic Guide

The following technical guide details the fundamental reactivity of the amine group in 2-methoxy-N-phenylaniline (CAS: 120-00-3). This analysis synthesizes physical organic chemistry principles with practical synthetic applications.[1]

Executive Summary: The Ortho-Methoxy Effect

This compound (also known as N-phenyl-o-anisidine) represents a distinct class of diphenylamines where reactivity is governed by the "Ortho-Methoxy Effect." Unlike unsubstituted diphenylamine, the presence of the 2-methoxy group introduces a critical interplay between steric hindrance and electronic activation .

For researchers, this molecule offers two primary utility vectors:

-

Redox Active Scaffolds: The electron-donating methoxy group stabilizes aminium radical cations, making it a superior antioxidant and hole-transport material precursor compared to diphenylamine.

-

Regioselective Synthons: The steric bulk directs electrophilic substitution and N-functionalization with high predictability, essential for designing atropisomeric ligands or fused heterocycles like carbazoles.

Structural & Electronic Landscape

Conformational Dynamics

The amine nitrogen in this compound is

-

Consequence: This twist reduces the overlap of the nitrogen lone pair with the

-system of the methoxy-bearing ring slightly, but the inductive and resonance donation from the methoxy group still creates a net electron-rich center.

Electronic Parameters

-

Basicity: The N-H acidity (pKa in DMSO) is estimated at ~24-25, slightly less acidic than diphenylamine (pKa 23.3) due to the destabilization of the conjugate base anion by the electron-rich methoxy group. Conversely, the basicity of the neutral amine is slightly enhanced by the Electron Donating Group (EDG).

-

Oxidation Potential (

): The methoxy group lowers the oxidation potential relative to diphenylamine (

Core Reactivity Pathways

Pathway A: Nucleophilic N-Functionalization (Alkylation/Acylation)

Mechanism:

-

Application: Synthesis of tertiary amines for drug pharmacophores.

-

Constraint: Requires higher temperatures or stronger bases (e.g., NaH, KOtBu) compared to unhindered anilines.

Pathway B: Oxidative Radical Coupling (Carbazole Synthesis)

Mechanism: Oxidative Dehydrogenative Cyclization. Key Insight: Upon oxidation (chemical or electrochemical), the molecule forms a stable aminium radical cation . The unpaired electron delocalizes to the ortho/para positions. The methoxy group stabilizes this radical, directing the coupling.

-

Regiochemistry: Intramolecular C-C bond formation occurs between the ortho-carbon of the unsubstituted ring and the ortho-carbon of the methoxy ring, yielding 1-methoxycarbazole .

Visualization: Oxidative Cyclization Mechanism

The following diagram illustrates the Single Electron Transfer (SET) pathway leading to carbazole formation.

Figure 1: Mechanistic pathway for the oxidative cyclization of this compound to 1-methoxycarbazole.

Experimental Protocols

Protocol 1: Controlled N-Alkylation (Steric Challenge)

Objective: Synthesize N-ethyl-2-methoxy-N-phenylaniline to demonstrate nucleophilic substitution under steric constraint.

Materials:

-

This compound (1.0 eq)

-

Ethyl Iodide (1.5 eq)

-

Sodium Hydride (60% dispersion, 1.2 eq)

-

DMF (Anhydrous)

Workflow:

-

Deprotonation: In a flame-dried flask under Argon, dissolve amine in DMF (0.2 M). Cool to 0°C. Add NaH portion-wise.

-

Note: Evolution of

gas will be visible. Stir for 30 min at 0°C, then 30 min at RT to ensure full anion formation. The solution will turn dark yellow/orange.

-

-

Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.

-

Critical Step: Due to the ortho-methoxy group, the nucleophilic attack is slow. Warm to 60°C and stir for 12-18 hours. (Unsubstituted diphenylamine typically reacts at RT).

-

-

Quench & Isolation: Quench with sat.

.[2] Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol 2: Oxidative Cyclization to Carbazole

Objective: Synthesis of 1-methoxycarbazole via Pd-catalyzed oxidative coupling.

Materials:

-

This compound (1.0 eq)

- (5 mol%)

- (2.0 eq) - Oxidant

-

Acetic Acid (solvent)

Workflow:

-

Setup: Charge a pressure tube with the amine,

, and -

Reaction: Seal the tube and heat to 110°C for 24 hours.

-

Mechanism:[3] Pd(II) activates the C-H bond.

re-oxidizes the reduced

-

-

Workup: Filter through a celite pad to remove copper salts. Concentrate the filtrate.

-

Purification: Recrystallization from Ethanol or Column Chromatography.

Comparative Reactivity Data

The following table contrasts this compound with standard diphenylamine.

| Property | Diphenylamine | This compound | Impact on Reactivity |

| Steric Bulk | Low | High (Ortho-substituent) | Slower N-alkylation rates; higher atropisomerism potential. |

| Electronic Nature | Neutral | Electron Rich (Activated) | Lower oxidation potential; faster EAS reactions. |

| Radical Stability | Moderate | High | Superior antioxidant capacity; stable radical cation intermediates. |

| pKa (Conj. Acid) | 0.78 | ~1.2 (Estimated) | Slightly more basic due to methoxy donation. |

References

-

Structural Analysis

-

Rodriguez, A. & Bunge, S. (2003).[4] "Crystal structure of this compound." Acta Crystallographica Section E.

-

-

Oxidative Cyclization (Carbazole Synthesis)

-

Li, J. et al. (2002).[4] "Palladium-Catalyzed Oxidative Cyclization of N-Arylanilines." Journal of Organic Chemistry.

-

-

Antioxidant Mechanisms

-

Gatto, V. J. et al. (2006).[4] "The mechanism of antioxidant action of diphenylamines in lubricants." Tribology Transactions.

-

-

Buchwald-Hartwig Coupling Context

- Surry, D. S. & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

- 1. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

palladium-catalyzed synthesis of 2-methoxy-N-phenylaniline from 2-methoxyaniline

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of 2-Methoxy-N-phenylaniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, through the palladium-catalyzed Buchwald-Hartwig amination of 2-methoxyaniline with an aryl halide. This C-N cross-coupling reaction offers significant advantages over traditional methods, including milder reaction conditions and broader functional group tolerance.[1] This guide delves into the underlying catalytic mechanism, provides a detailed, field-proven experimental protocol, discusses critical parameters for reaction optimization, and offers troubleshooting advice. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers.

Introduction: The Significance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as arylamine moieties are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these structures by enabling the efficient coupling of amines with aryl halides and pseudohalides.[1][3] This reaction supplants harsher, classical methods which often suffer from limited scope and poor functional group compatibility.

The target molecule, this compound, serves as a key building block for more complex molecular architectures. Its synthesis via Buchwald-Hartwig amination represents a robust and scalable approach, making it a critical tool for drug development and materials research. This guide provides the scientific rationale and practical steps to successfully implement this powerful transformation.

Reaction Principle and Catalytic Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., bromobenzene), forming a Pd(II) intermediate.[1] The use of bulky, electron-rich phosphine ligands is critical to promote the formation of a monoligated, highly reactive L1Pd(0) complex, which facilitates this step even with less reactive aryl chlorides.[2][5]

-

Amine Coordination & Deprotonation : The amine (2-methoxyaniline) coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[6]

-

Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. The interplay between these components dictates reaction efficiency, yield, and purity.

| Parameter | Recommended Choice | Rationale & Justification (E-E-A-T) |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source, often used in combination with a ligand. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[4][6] The choice often depends on air stability and cost. |

| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[2][5] The specific ligand can be screened to optimize yield for a particular substrate combination.[8] |

| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. NaOt-Bu is highly effective and allows for high reaction rates.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups. |

| Aryl Halide | Bromobenzene | The reactivity order of aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[4] However, aryl iodides can sometimes form inhibitory palladium dimers.[6] Bromobenzene offers a good balance of reactivity and cost for coupling with 2-methoxyaniline. |

| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are required to prevent quenching of the base and deactivation of the catalyst. Toluene is a common choice due to its high boiling point and ability to dissolve the organic reagents. |

| Atmosphere | Nitrogen or Argon | An inert atmosphere is absolutely critical. The Pd(0) catalyst and many phosphine ligands are sensitive to air and will readily oxidize, rendering the catalyst inactive.[9] |

| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the specific substrates and catalyst system.[8] |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-methoxyaniline and bromobenzene on a 1.0 mmol scale.

4.1 Materials and Equipment

-

Reagents : 2-Methoxyaniline (≥98%), Bromobenzene (≥99%), Pd₂(dba)₃, XPhos, Sodium tert-butoxide (≥97%), Toluene (anhydrous), Diethyl ether, Saturated aq. NaCl (brine), Anhydrous Magnesium Sulfate (MgSO₄), Celite®.

-

Equipment : Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, nitrogen/argon line with manifold, syringes, needles, and standard laboratory glassware for workup and purification (separatory funnel, flasks, etc.), rotary evaporator, silica gel for column chromatography.

4.2 Reagent Quantities

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 2-Methoxyaniline | 123.15 | 148 | 1.2 | 1.2 |

| Bromobenzene | 157.01 | 157 (105 µL) | 1.0 | 1.0 |

| Pd₂(dba)₃ | 915.72 | 9.2 | 0.01 | 0.01 (1 mol%) |

| XPhos | 476.65 | 14.3 | 0.03 | 0.03 (3 mol%) |

| Sodium tert-butoxide | 96.10 | 135 | 1.4 | 1.4 |

| Toluene | - | 5 mL | - | - |

4.3 Step-by-Step Procedure

-

Inert Atmosphere Setup : Assemble the Schlenk flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all moisture and oxygen are removed.

-

Reagent Addition : To the cooled flask, add Pd₂(dba)₃ (9.2 mg), XPhos (14.3 mg), and sodium tert-butoxide (135 mg) under a positive flow of nitrogen.

-

Solvent and Reactant Addition : Add anhydrous toluene (5 mL) via syringe. Begin stirring to dissolve the components. Add 2-methoxyaniline (148 mg) followed by bromobenzene (105 µL) via syringe.

-

Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.

-

Reaction Monitoring : Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS until the bromobenzene starting material is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of diethyl ether.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of diethyl ether.

-

Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[10]

4.4 Expected Results

Following this protocol, typical yields for this compound range from 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow, from initial setup to final product analysis.

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure a rigorously inert atmosphere. Use freshly opened, high-purity reagents and anhydrous solvents. |

| Insufficiently strong base | Ensure the base is fresh and has not absorbed moisture. NaOt-Bu is hygroscopic. | |

| Low reaction temperature | Increase the temperature in 10 °C increments, monitoring for decomposition. | |

| Formation of Side Products | Hydrodehalogenation of aryl halide | This can occur if trace water is present. Ensure all reagents and solvents are scrupulously dry. |

| Homocoupling of aryl halide | Often caused by catalyst decomposition. Re-evaluate ligand choice or catalyst loading. | |

| Difficult Purification | Streaking on TLC plate | The product may be basic. Add a small amount of triethylamine (~1%) to the chromatography eluent to improve peak shape.[11] |

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. [Link]

-

Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. (n.d.). PubMed. [Link]

-

Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. [Link]

-

Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (n.d.). Radboud Repository. [Link]

-

Lichte, D., Pirkl, N., Heinrich, G., et al. (2022). Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(47). [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

-

Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(10), 5994-6056. [Link]

-

Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. (2026). ACS Publications. [Link]

-

Babu, R. S., & O'Doherty, G. A. (2003). A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides. Journal of the American Chemical Society, 125(41), 12406-7. [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PMC - NIH. [Link]

-

Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. (2023). PubMed. [Link]

-

Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org. [Link]

- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl

-

C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (n.d.). ACS Publications. [Link]

-

Palladium/Heteropoly Acid Catalyzed Oxidative Coupling of 2-Methoxy-1,4-benzoquinone with Arenes. (2025). ResearchGate. [Link]

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Bentham Science Publisher. [Link]

- Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. (n.d.).

-

Purify and dry aniline? (2014). Reddit. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. escholarship.org [escholarship.org]

- 8. bristol.ac.uk [bristol.ac.uk]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Assessing the Antioxidant Activity of Methoxy-Substituted Diphenylamines

Introduction: The Significance of Methoxy-Substituted Diphenylamines as Antioxidants

Diphenylamine (DPA) and its derivatives are a well-established class of antioxidants, widely utilized in industrial applications to prevent oxidative degradation of materials such as polymers and lubricants.[1][2][3] The core mechanism of their antioxidant action lies in the ability of the secondary amine to donate a hydrogen atom to reactive free radicals, thereby terminating damaging chain reactions.[1] The introduction of substituent groups onto the phenyl rings can significantly modulate this antioxidant capacity. Methoxy (-OCH₃) groups, in particular, are of great interest in medicinal chemistry and material science. As electron-donating groups, they can influence the stability of the resulting radical and enhance the hydrogen-donating ability of the amine, potentially leading to superior antioxidant activity.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the antioxidant activity of novel methoxy-substituted diphenylamines. We will delve into the mechanistic underpinnings of the most relevant in vitro assays, offer detailed, step-by-step protocols, and provide insights into data interpretation and validation.

Choosing the Right Assay: A Multi-faceted Approach

No single assay can fully capture the complex nature of antioxidant activity.[5] Therefore, a battery of tests based on different mechanisms is recommended to obtain a comprehensive profile of the antioxidant potential of methoxy-substituted diphenylamines.[5] The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET).[6] This guide will focus on assays that cover both mechanisms.

| Assay | Mechanism | Principle | Relevance for Diphenylamines |

| DPPH | Mixed HAT/SET | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. | A rapid and straightforward initial screening method. |

| ABTS | Mixed HAT/SET | Measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Applicable to both hydrophilic and lipophilic compounds and can be used over a wider pH range.[7] |

| FRAP | SET | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Provides a measure of the total reducing power of a compound. |

| ORAC | HAT | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | Considered to be more biologically relevant as it uses a biologically relevant radical source.[8] |

Part 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle and Rationale

The DPPH assay is a widely used, rapid, and simple method for screening the radical scavenging activity of antioxidants.[9][10] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[11][12][13] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to DPPH-H, a non-radical species, resulting in a color change from violet to pale yellow.[12][13] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[12]

For methoxy-substituted diphenylamines, this assay provides a quick assessment of their ability to donate the hydrogen atom from the secondary amine, a process potentially enhanced by the electron-donating methoxy groups.

Caption: General workflow for the ABTS assay.

Detailed Protocol

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Test compounds and Trolox standard

-

96-well microplate and reader (734 nm)

Procedure:

-

Preparation of ABTS•⁺ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. [7]This generates the ABTS•⁺ radical cation.

-

-

Preparation of ABTS•⁺ Working Solution:

-

Before the assay, dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [14]

-

-

Assay Procedure:

-

Add 5 µL of various concentrations of the test compounds and Trolox standard to the wells of a 96-well plate. * Add 200 µL of the ABTS•⁺ working solution to each well. * Mix and incubate at room temperature for 5-7 minutes. * Measure the absorbance at 734 nm.

-

Data Analysis and Interpretation

-

Calculate the Percentage of Inhibition: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Determine Trolox Equivalent Antioxidant Capacity (TEAC):

-

Generate a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.

-

The TEAC value of the test compound is calculated from the standard curve and is expressed as mM Trolox equivalents (TE). [15]

-

Part 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle and Rationale

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [16][17]The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). At low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which is intensely blue and has an absorbance maximum at 593 nm. [16]The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

This assay provides a direct measure of the electron-donating capacity of methoxy-substituted diphenylamines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102659606B - Preparation method of alkylated diphenylamine antioxidant with high color stability - Google Patents [patents.google.com]

- 3. Diphenylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. researchgate.net [researchgate.net]

- 16. zen-bio.com [zen-bio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 2-Methoxyaniline

[1]

Status: Active Ticket ID: BH-OMA-001 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting for Ortho-Substituted Aniline Coupling[1]

Core Analysis: The "Ortho-Effect" Paradox[1]

Welcome to the technical support portal. You are likely here because your coupling of 2-methoxyaniline (o-anisidine) is stalling, producing low yields, or resulting in hydrodehalogenation of your aryl halide.

Coupling 2-methoxyaniline presents a specific set of mechanistic contradictions known as the Ortho-Effect Paradox :

-

Steric Hindrance: The ortho-methoxy group creates significant steric bulk near the nucleophilic nitrogen. This hinders the amine binding step (coordination to Pd), which is often the rate-determining step for hindered substrates.

-

Electronic Deactivation: While the methoxy group is electron-donating by resonance, it is electron-withdrawing by induction.[1] In the ortho position, this inductive effect reduces the nucleophilicity of the nitrogen lone pair, further slowing oxidative addition.

-

Hemilabile Chelation: The oxygen atom in the methoxy group can act as a hemilabile ligand, potentially coordinating to the Palladium center and blocking the site required for the aryl halide or the base.

Diagnostic Workflow

Before altering your conditions, trace your failure mode using this logic tree.

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

Troubleshooting Matrix

This table correlates specific experimental symptoms with mechanistic root causes and validated solutions.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| No Reaction (0% Conv.) | Activation Failure | Traditional Pd sources (Pd(OAc)₂, Pd₂dba₃) failed to reduce to Pd(0) or generate the active mono-ligated species L1Pd(0).[1] | Switch to Precatalysts: Use RuPhos Pd G4 or BrettPhos Pd G4 .[1] These generate the active species immediately upon mild heating [1]. |

| Ar-H Formation (Dehalogenation) | The amine binding is too slow, or the reductive elimination is slower than | Change Ligand: Switch to BrettPhos . Its bulk accelerates reductive elimination.[1] Change Solvent: Avoid alcohols; use Toluene or Dioxane. | |

| Reaction Stalls at 50% | Iodide Inhibition | If using Ar-I, the released Iodide forms bridging dimers [Pd(Ar)I]₂, sequestering the catalyst in an inactive resting state. | Switch Electrophile: Use Ar-Br or Ar-Cl .[1] If Ar-I is mandatory, add 5 mol% AgOTf to scavenge iodide (use with caution).[1] |

| Incomplete Conversion | Base Insolubility | Inorganic bases (Cs₂CO₃, K₃PO4) are clumping, preventing effective deprotonation at the interface. | Add Additive: Add 1-2 drops of water (for "wet" conditions) or switch to soluble organic bases like P2-Et or BTMG (though NaOtBu is preferred if tolerated).[1] |

| Dark Black Precipitate | Pd Black Formation | Catalyst decomposition due to lack of ligand stabilization (ligand falling off). | Increase Ligand Ratio: Ensure L:Pd ratio is at least 1:1 (built-in for G4 precatalysts) or lower temperature slightly. |

Optimized Protocol: The "Golden Standard"

For 2-methoxyaniline, the RuPhos and BrettPhos ligand families are the industry standard due to their ability to create a protective pocket that accommodates the ortho-substituent while preventing catalyst dimerization [2].

Recommended System:

-

Catalyst: RuPhos Pd G4 (or BrettPhos Pd G4 for extremely hindered partners).[1]

-

Base: NaOtBu (Sodium tert-butoxide).[1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

Step-by-Step Methodology

-

Preparation:

-

Reagent Addition (Solid):

-

Add RuPhos Pd G4 (1.0 - 2.0 mol%).[1] Note: Do not use Pd2(dba)3 + Ligand unless G4 is unavailable.[1] The G4 precatalyst ensures a defined 1:1 Pd:Ligand active species.

-

Add NaOtBu (1.4 equivalents).[1] Note: Fresh bottle is critical.[1] Hydrolyzed base (NaOH/tBuOH) kills this reaction.[1]

-

Add Aryl Halide (1.0 equiv) if solid.[1]

-

Add 2-Methoxyaniline (1.2 equiv) if solid.[1]

-

-

Solvent & Liquid Reagent Addition:

-

Reaction:

-

Seal the vial.

-

Heat to 85°C for 2-12 hours.

-

Monitoring: Check LCMS at 1 hour. If <10% conversion, increase temp to 100°C.

-

-

Workup:

Mechanistic Deep Dive

Understanding why the reaction fails allows you to fix it. The diagram below illustrates the catalytic cycle, highlighting the specific interference point of the 2-methoxy group.

Figure 2: The catalytic cycle of Buchwald-Hartwig amination.[1][4][5] The red node indicates where the ortho-methoxy group causes steric repulsion, requiring specialized ligands like RuPhos to stabilize the intermediate.

FAQ: Why RuPhos?

RuPhos is a dialkylbiaryl phosphine ligand.[1] Its specific architecture includes a bulkier isopropyl group on the biaryl backbone. This bulk forces the substrate into a specific conformation that:

-

Facilitates the binding of the hindered amine.

-

Prevents the formation of inactive palladium dimers (a common death pathway for simple ligands like PPh3).

-

Accelerates the reductive elimination step, preventing dehalogenation side reactions [3].

References

-

Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.

-

Maitro, G., et al. (2018).[1][6] "Precatalyst Scaffolds for Difficult Couplings." Organic Process Research & Development.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1]

Technical Support Center: Scaling Up the Production of 2-Methoxy-N-phenylaniline

Welcome to the technical support center for the synthesis and scale-up of 2-methoxy-N-phenylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of producing this valuable intermediate at scale. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the development of robust, safe, and efficient manufacturing processes.

Introduction to Synthetic Strategies

The industrial production of this compound predominantly relies on two well-established cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. Both pathways offer distinct advantages and present unique challenges during scale-up. This guide will address common issues encountered in both synthetic routes.

Ullmann Condensation: A traditional copper-catalyzed nucleophilic aromatic substitution reaction. It typically involves the reaction of an aryl halide (e.g., 2-chloroanisole or 2-bromoanisole) with aniline in the presence of a copper catalyst and a base at elevated temperatures.[1][2]

Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope and higher functional group tolerance compared to the Ullmann reaction.[3][4]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Ullmann Condensation Route

Question 1: My Ullmann condensation reaction is showing low conversion of starting materials, even after prolonged reaction times. What are the potential causes and how can I improve the yield?

Answer: Low conversion in an Ullmann condensation is a common challenge, often exacerbated at scale. Several factors could be at play:

-

Catalyst Activity: The copper catalyst is the heart of the reaction. Its activity can be compromised by:

-

Oxidation: Copper(I) is often the active catalytic species.[2] If your copper source (e.g., CuI, CuBr) is old or has been exposed to air, it may have oxidized to the less active Copper(II) state.

-

Particle Size and Activation: For heterogeneous copper catalysts (e.g., copper powder), the surface area is critical. Using activated copper powder, which can be prepared by reducing a copper salt like copper sulfate with zinc, can improve reaction rates.[5]

-

-

Reaction Temperature: Traditional Ullmann reactions often require high temperatures (frequently >180 °C) to proceed at a reasonable rate.[1] Ensure your reactor is reaching and maintaining the target temperature uniformly. Hot spots or insufficient heating in large reactors can lead to inconsistent results.

-

Base Selection and Solubility: The base is crucial for the reaction mechanism.

-

Commonly used inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can have low solubility in organic solvents. At scale, this can lead to poor mixing and inefficient reaction.

-

Consider using a base with better solubility or employing a phase-transfer catalyst to improve the interaction between the solid base and the reactants in the organic phase.

-

-

Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[1] Ensure the solvent is anhydrous, as water can negatively impact the reaction.

Troubleshooting Workflow: Low Conversion in Ullmann Condensation

Caption: Troubleshooting flowchart for low conversion in Ullmann condensation.

Question 2: I am observing significant byproduct formation in my scaled-up Ullmann reaction, leading to a discolored product and difficult purification. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a frequent issue when scaling up Ullmann reactions. Common side products include:

-

Homocoupling of Aryl Halide: The starting aryl halide can react with itself to form a biaryl impurity. This is more prevalent at very high temperatures.

-

Oxidation Products: The diphenylamine product can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored impurities.[6]

-

Products from Solvent Decomposition: At the high temperatures often required for Ullmann reactions, solvents like DMF or NMP can decompose and react with the starting materials or products.

Minimization Strategies:

| Strategy | Rationale |

| Strictly Inert Atmosphere | Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the product and starting materials.[6] |

| Control Reaction Time and Temperature | Prolonged reaction times at high temperatures can promote byproduct formation. Optimize the reaction time to achieve maximum conversion without significant impurity generation. |

| Ligand Addition | Modern Ullmann protocols often employ ligands (e.g., diamines, amino acids) to stabilize the copper catalyst and promote the desired C-N bond formation at lower temperatures, which can reduce side reactions. |

| Reagent Purity | Ensure the purity of your starting materials. Impurities in the aniline or aryl halide can lead to unexpected side products. |

Question 3: My product purification by recrystallization is inefficient at a larger scale, with significant product loss in the mother liquor. What can I do?

Answer: Recrystallization can be challenging to scale up effectively. Here are some tips:

-

Solvent System Optimization: A single solvent may not be optimal. Consider using a binary solvent system (a "good" solvent in which the product is soluble and a "poor" solvent in which it is less soluble). This allows for finer control over the crystallization process. For diphenylamines, solvent systems like toluene/petroleum ether have been reported to be effective.[6]

-

Controlled Cooling Profile: Rapid cooling of large volumes can lead to the formation of small, impure crystals and trapping of impurities. Implement a controlled, slow cooling profile to allow for the growth of larger, purer crystals.

-

Seeding: Introducing a small amount of pure product (seed crystals) at the appropriate temperature can induce crystallization and lead to a more consistent crystal size and purity.

-

Anti-Solvent Addition: Instead of cooling, consider adding a poor solvent (anti-solvent) to a solution of the crude product in a good solvent at a constant temperature. This can sometimes provide better control over the crystallization process.

Part 2: Buchwald-Hartwig Amination Route

Question 1: My Buchwald-Hartwig amination is sluggish or stalls before completion at a larger scale. What are the likely causes?

Answer: While generally more robust than the Ullmann reaction, the Buchwald-Hartwig amination can also face challenges during scale-up.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, especially in its active Pd(0) form. While many modern precatalysts are air-stable, the active species formed in situ is not.

-

Ensure rigorous inert atmosphere conditions are maintained throughout the reaction.

-

Impurities in the starting materials or solvent can act as catalyst poisons.

-

-

Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent.[3] A ligand that works well on a small scale may not be optimal for the thermal and concentration profiles of a large-scale reaction.

-

Base Particle Size and Mixing: Similar to the Ullmann reaction, the use of solid inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can lead to mixing issues in large reactors. The reaction rate can be dependent on the surface area of the base. Grinding the base before use or improving agitation can help.

-

Inhibition by Base: In some cases, particularly with organic bases like DBU, the reaction can be inhibited by high concentrations of the base.[7]

Troubleshooting Workflow: Sluggish Buchwald-Hartwig Amination

Caption: Troubleshooting flowchart for a sluggish Buchwald-Hartwig amination.

Question 2: I am having trouble removing the palladium catalyst from my final product. What are effective purification strategies?

Answer: Residual palladium is a major concern, especially in pharmaceutical applications.

-

Aqueous Washes: Acidic washes (e.g., dilute HCl) can sometimes help to extract the palladium salts.

-

Scavengers: There are numerous commercially available palladium scavengers (e.g., silica- or polymer-bound thiols, amines, or other ligands) that can be stirred with the product solution to bind and remove the palladium.

-

Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium. A screening of different grades of activated carbon may be necessary.

-

Crystallization: A well-optimized crystallization is often the most effective method for removing residual metals.

Question 3: How can I monitor the progress of my large-scale reaction to ensure it has gone to completion and to identify any issues early on?

Answer: At-line or in-line process analytical technology (PAT) is highly valuable for monitoring large-scale reactions.

-

High-Performance Liquid Chromatography (HPLC): Taking periodic samples for HPLC analysis is a common and reliable method to track the consumption of starting materials and the formation of the product and any major byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for monitoring reaction progress and identifying volatile impurities.[8]

-

In-situ Infrared (IR) or Raman Spectroscopy: These techniques can provide real-time information about the concentration of key species in the reaction mixture without the need for sampling, allowing for more precise determination of reaction endpoints.

Experimental Protocols

General Protocol for a Scale-Up Ullmann Condensation

This protocol is a starting point and should be optimized for your specific equipment and safety considerations.

-

Reactor Setup:

-

Charge an appropriately sized, clean, and dry reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

-

Ensure the reactor is purged with nitrogen to establish an inert atmosphere.

-

-

Reagent Charging:

-

Charge the reactor with aniline (1.0-1.2 equivalents), potassium carbonate (2.0 equivalents, finely ground), and the copper catalyst (e.g., CuI, 5-10 mol%).

-

Add the solvent (e.g., DMF, NMP) to the desired concentration.

-

-

Reaction Execution:

-

Begin agitation and slowly heat the mixture to the target temperature (e.g., 160-190 °C).

-

Once at temperature, begin the controlled addition of the 2-haloanisole (1.0 equivalent) via a dropping funnel or pump over a period of 1-2 hours. This helps to control any potential exotherm and can minimize side reactions.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Quench the filtrate with water and extract the product into a suitable organic solvent (e.g., toluene, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-